molecular formula C11H13BrClN B15155810 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B15155810
M. Wt: 274.58 g/mol
InChI Key: XTRMJIFWPPXPBN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-azabicyclo[310]hexane hydrochloride is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structures, which often impart interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi (n-butyllithium). This reaction proceeds through an open chain transition state facilitated by intermolecular Br···Li coordination, following an SN2 mechanism . The reaction conditions often include the use of lithium cations to promote cyclization and increase yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems could also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. For example, similar compounds have been shown to act as antagonists at nicotinic acetylcholine receptors, affecting neurotransmission and potentially offering therapeutic benefits in neurological disorders . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other azabicyclo compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C11H12BrN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H

InChI Key

XTRMJIFWPPXPBN-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Br.Cl

Origin of Product

United States

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